N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide
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Overview
Description
N-Allyl-3-azaspiro[55]undecane-3-carboxamide is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide typically involves the construction of the spirocyclic framework followed by functionalization. One common method is the Prins cyclization reaction, which allows for the formation of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst.
Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst
Industrial Production Methods
Industrial production of N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide may involve optimization of the synthetic routes mentioned above to enhance yield and reduce costs. The Prins cyclization reaction is particularly attractive for industrial applications due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide involves its interaction with specific molecular targets. For example, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
6-Azaspiro[5.5]undecane: Used in the synthesis of polar perovskite coordination networks.
3,9-Disubstituted-spiro[5.5]undecane: Exhibits unique stereochemistry and conformational properties.
Uniqueness
N-Allyl-3-azaspiro[55]undecane-3-carboxamide is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions
Properties
CAS No. |
67626-55-5 |
---|---|
Molecular Formula |
C14H24N2O |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
N-prop-2-enyl-3-azaspiro[5.5]undecane-3-carboxamide |
InChI |
InChI=1S/C14H24N2O/c1-2-10-15-13(17)16-11-8-14(9-12-16)6-4-3-5-7-14/h2H,1,3-12H2,(H,15,17) |
InChI Key |
QJNDOBIIBOHKMZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)N1CCC2(CCCCC2)CC1 |
Origin of Product |
United States |
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